6-Bromo-4-chloro-3-(difluoromethyl)quinoline
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Overview
Description
6-Bromo-4-chloro-3-(difluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-3-(difluoromethyl)quinoline typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-3-(difluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted quinoline derivatives with potential biological activities.
Scientific Research Applications
6-Bromo-4-chloro-3-(difluoromethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanism of action of different biological processes.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-3-(difluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine, chlorine, and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or modulate the activity of certain enzymes, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloroquinoline: Lacks the difluoromethyl group but shares similar structural features.
4-Chloro-3-(difluoromethyl)quinoline: Lacks the bromine atom but contains the difluoromethyl group.
6-Bromo-3-(difluoromethyl)quinoline: Lacks the chlorine atom but contains the bromine and difluoromethyl groups.
Uniqueness
6-Bromo-4-chloro-3-(difluoromethyl)quinoline is unique due to the combination of bromine, chlorine, and difluoromethyl groups, which can impart distinct chemical and biological properties. This unique combination can enhance its reactivity and potential as a versatile building block in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClF2N/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCGOPZLCQKWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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